molecular formula C8H5N3O B11917933 2h-Pyrazolo[3,4-g]benzoxazole CAS No. 42318-51-4

2h-Pyrazolo[3,4-g]benzoxazole

Cat. No.: B11917933
CAS No.: 42318-51-4
M. Wt: 159.14 g/mol
InChI Key: ICWYFBOMDJSELM-UHFFFAOYSA-N
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Description

2H-Oxazolo[5,4-e]indazole is a heterocyclic compound that features both oxazole and indazole rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms within its fused ring system contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-e]indazole typically involves the formation of the oxazole ring followed by the construction of the indazole moiety.

Industrial Production Methods: Industrial production of 2H-Oxazolo[5,4-e]indazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts to facilitate the cyclization processes, reducing the formation of byproducts and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 2H-Oxazolo[5,4-e]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of 2H-Oxazolo[5,4-e]indazole, which can exhibit different biological and chemical properties .

Scientific Research Applications

2H-Oxazolo[5,4-e]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Oxazolo[5,4-e]indazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2H-Oxazolo[5,4-e]indazole is unique due to its fused ring system that combines both oxazole and indazole structures. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

42318-51-4

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-pyrazolo[3,4-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2

InChI Key

ICWYFBOMDJSELM-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NN=CC3=C2O1

Origin of Product

United States

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